molecular formula C21H24N2O2 B2706016 3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2108717-40-2

3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B2706016
CAS No.: 2108717-40-2
M. Wt: 336.435
InChI Key: LJVAGQOXOSBEMA-UHFFFAOYSA-N
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Description

3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic compound. It features a bicyclic structure linked to phenyl and pyridinyl groups. This molecular configuration is significant in pharmacological and chemical studies due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound typically involves multi-step synthesis. Key steps may include the construction of the azabicyclo[3.2.1]octane core, followed by the attachment of the phenyl and pyridinyl groups. Reagents such as protecting groups, oxidants, and catalysts are essential. Typical reaction conditions might include:

  • Temperature: 0-150°C

  • Solvents: Dichloromethane, ethanol

  • Catalysts: Palladium on carbon (Pd/C), acidic or basic conditions.

Industrial Production Methods

Industrial methods would need scaling up the reaction while ensuring safety and efficiency. Techniques like flow chemistry and use of continuous reactors can be implemented to manage large-scale synthesis, minimizing batch-to-batch variations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can be oxidized under mild conditions to introduce functional groups.

  • Reduction: Reduction reactions can be employed to modify the pyridinyl ring.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the phenyl and pyridinyl groups.

Common Reagents and Conditions

  • Oxidizing Agents: PCC, Swern reagent.

  • Reducing Agents: Lithium aluminium hydride (LiAlH4), hydrogenation with Pd/C.

  • Substituents: Halogenating agents, organometallic reagents like Grignard reagents.

Major Products Formed

Depending on the reaction conditions, products can include derivatives with altered functional groups or modified ring structures, potentially leading to new biologically active molecules.

Scientific Research Applications

3-phenyl-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has diverse applications:

  • Chemistry: Used in synthetic organic chemistry for studying reaction mechanisms.

  • Biology: Potential bioactive compound for studying receptor-ligand interactions.

  • Medicine: Could be explored for therapeutic potential in treating diseases.

  • Industry: May serve as a precursor or intermediate in producing other valuable compounds.

Mechanism of Action

The compound's effects could be due to:

  • Binding to Receptors: It may interact with specific proteins or enzymes.

  • Molecular Pathways: It might influence cellular pathways, modulating biological activities. Understanding these interactions requires detailed biochemical studies and molecular docking simulations.

Comparison with Similar Compounds

Compared to other similar bicyclic and phenylpyridinyl compounds:

  • Structural Uniqueness: The specific configuration of the azabicyclo[3.2.1]octane and linkage to both phenyl and pyridinyl groups.

  • Functional Properties: Differences in biological activity or chemical reactivity.

  • Similar Compounds: N-phenylpiperidine derivatives, phenylpyridine carboxylates.

The compound's uniqueness lies in its combined bicyclic and aromatic features, offering distinct pathways for interactions in various fields of study.

Properties

IUPAC Name

3-phenyl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c24-21(11-8-16-5-2-1-3-6-16)23-17-9-10-18(23)14-20(13-17)25-19-7-4-12-22-15-19/h1-7,12,15,17-18,20H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVAGQOXOSBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CCC3=CC=CC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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